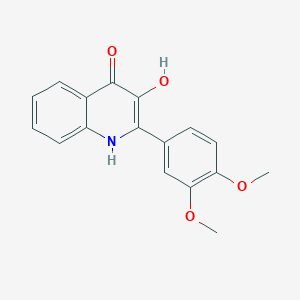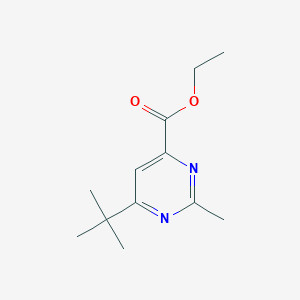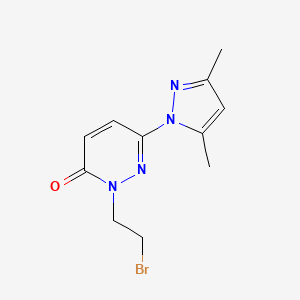
Acide 2-(1-éthyl-1H-pyrazol-4-yl)acétique
Vue d'ensemble
Description
2-(1-Ethyl-1H-pyrazol-4-yl)acetic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an ethyl group attached to the pyrazole ring at the 1-position and an acetic acid moiety at the 4-position. Due to its unique structure, it has garnered interest in various scientific fields, including medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
2-(1-ethyl-1H-pyrazol-4-yl)acetic acid has found applications in various scientific fields:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and autoimmune diseases.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of 1-ethyl-1H-pyrazole: This can be achieved by reacting hydrazine with ethyl acetoacetate in the presence of an acid catalyst.
Halogenation: The 1-ethyl-1H-pyrazole undergoes halogenation to introduce a halogen atom at the 4-position.
Nucleophilic Substitution: The halogenated pyrazole is then treated with a suitable nucleophile, such as a carboxylate ion, to introduce the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring or the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Pyrazolines and other reduced derivatives.
Substitution: Substituted pyrazoles and acetic acid derivatives.
Mécanisme D'action
The mechanism by which 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of inflammatory cytokines or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
2-(1-ethyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine group instead of the acetic acid moiety.
2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid: This compound has an additional carbonyl group compared to 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid.
Uniqueness: 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific combination of the pyrazole ring and acetic acid moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
2-(1-ethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-9-5-6(4-8-9)3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWNAZRIFDYWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491519.png)
![7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491520.png)









![6-[(4-Bromophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491534.png)
